Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method is the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions . The methoxyphenyl group is introduced through electrophilic substitution reactions, and the final esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or amines.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in similar research applications.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties, these compounds share structural similarities with Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate.
Properties
IUPAC Name |
methyl 4-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-25-15-9-5-12(6-10-15)17-21-19(28-22-17)27-11-16(23)20-14-7-3-13(4-8-14)18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXSXQUQKVWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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